molecular formula C11H17F3N2O3 B2571981 1-Cyclopentyl-2-piperazinone trifluoroacetate CAS No. 1154868-75-3

1-Cyclopentyl-2-piperazinone trifluoroacetate

Cat. No.: B2571981
CAS No.: 1154868-75-3
M. Wt: 282.263
InChI Key: DVSXPKITUZJOJJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-piperazinone trifluoroacetate is a chemical compound with the molecular formula C11H17F3N2O3. It is a solid substance commonly used in early discovery research due to its unique chemical properties .

Scientific Research Applications

1-Cyclopentyl-2-piperazinone trifluoroacetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-2-piperazinone trifluoroacetate typically involves the reaction of cyclopentylamine with piperazine under controlled conditions. The reaction is followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-2-piperazinone trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl-2-piperazinone derivatives, while substitution reactions can produce a wide range of substituted piperazinone compounds .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-piperazinone trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopentyl-2-piperazinone trifluoroacetate can be compared with other similar compounds such as:

  • 1-Cyclohexylpiperazin-2-one trifluoroacetate
  • 1-(2,2,2-Trifluoroethyl)-2-piperazinone
  • 1-(2-Fluorobenzyl)-2-piperazinone hydrochloride

These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific trifluoroacetate group, which imparts distinct reactivity and stability characteristics .

Properties

IUPAC Name

1-cyclopentylpiperazin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;3-2(4,5)1(6)7/h8,10H,1-7H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSXPKITUZJOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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